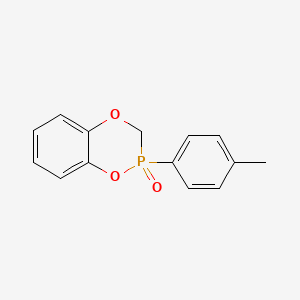![molecular formula C19H29FN2O2 B5985146 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985146.png)
2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol, also known as PF-04995274, is a novel compound that has attracted attention as a potential therapeutic agent for various diseases.
Mechanism of Action
2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol is a selective agonist of the GABA-B receptor, which is a member of the G-protein coupled receptor family. GABA-B receptors are widely distributed in the brain and play a crucial role in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. Activation of GABA-B receptors by 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol leads to the inhibition of neurotransmitter release, which results in a decrease in neuronal activity and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been reported to reduce cocaine self-administration and cue-induced reinstatement of cocaine-seeking behavior. In addition, 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has been found to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol is its selectivity for the GABA-B receptor, which reduces the risk of off-target effects. However, the complex synthesis method and the limited availability of the compound may pose a challenge for researchers who want to study its effects in vitro and in vivo. In addition, the mechanism of action of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood, which may limit its potential therapeutic applications.
Future Directions
Future research on 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Studies should also investigate the pharmacokinetics and pharmacodynamics of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol to determine its safety and efficacy in humans. In addition, new synthesis methods for 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol should be developed to increase its availability and reduce its cost. Finally, future studies should explore the use of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions, starting with the reaction of 2-fluoro-5-methoxybenzaldehyde with cyclopentylmagnesium bromide to form 1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl) piperazine. This intermediate is then reacted with 2-chloroethanol to form 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has also been investigated as a potential treatment for substance abuse disorders, such as cocaine addiction. In preclinical studies, 2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol has shown promising results in reducing drug-seeking behavior and relapse in animal models.
properties
IUPAC Name |
2-[1-cyclopentyl-4-[(2-fluoro-5-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2O2/c1-24-18-6-7-19(20)15(12-18)13-21-9-10-22(16-4-2-3-5-16)17(14-21)8-11-23/h6-7,12,16-17,23H,2-5,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNBKMAXVMUBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)


![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)

![5-(2-furyl)-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5985154.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclobutanecarboxamide](/img/structure/B5985158.png)